3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate
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Overview
Description
3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound that features a unique combination of functional groups, including a benzylpiperazine moiety, a naphthofuran core, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multiple steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable electrophile under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a piperazine derivative with a benzyl halide in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group on the naphthofuran core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The benzylpiperazine moiety is known for its activity in the central nervous system, suggesting possible uses in the development of drugs for neurological conditions.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its structural complexity and reactivity make it suitable for creating advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes in the central nervous system. The benzylpiperazine moiety can bind to serotonin receptors, influencing neurotransmitter activity and potentially modulating mood and cognition.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate: shares similarities with other benzylpiperazine derivatives, such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine.
Naphthofuran derivatives: Compounds like 2-methylnaphtho[1,2-b]furan and its analogs.
Uniqueness
The unique combination of a benzylpiperazine moiety with a naphthofuran core and an acetate ester sets this compound apart from others. This structure provides a distinct set of chemical properties and potential biological activities, making it a valuable target for further research and development.
Properties
IUPAC Name |
[3-(4-benzylpiperazine-1-carbonyl)-2-methylbenzo[g][1]benzofuran-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-25(27(31)29-14-12-28(13-15-29)17-20-8-4-3-5-9-20)23-16-24(33-19(2)30)21-10-6-7-11-22(21)26(23)32-18/h3-11,16H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBSGUZJVQXRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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